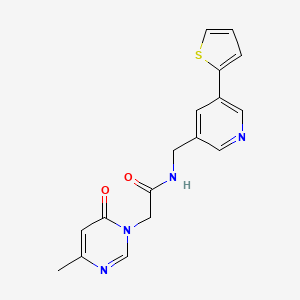

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

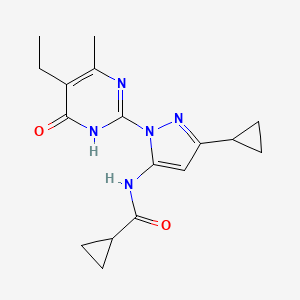

The compound is a complex molecule that features a pyrimidine core, which is a common structure in many pharmaceuticals and biologically active molecules. The pyrimidine ring is known for its ability to interact with various biological targets due to its ability to form hydrogen bonds and stack with other aromatic systems. The molecule also contains a thiophene moiety, which is another aromatic system that can contribute to the compound's binding affinity and selectivity towards biological targets. The presence of an acetamide group suggests potential for further reactivity or for interactions with proteins through hydrogen bonding or hydrophobic effects.

Synthesis Analysis

While the specific synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is not detailed in the provided papers, similar compounds have been synthesized through reactions involving pyrimidine derivatives. For instance, the synthesis of related compounds with a pyrimidine ring often involves the use of chloroacetate esters and subsequent reactions such as hydrazinolysis to introduce various substituents . The synthesis of pyrido[1,2-a]pyrimidin-4-ones from acetoacetamidopyridines with phosgene indicates the potential for chlorination and acetylation reactions in the synthesis of related compounds .

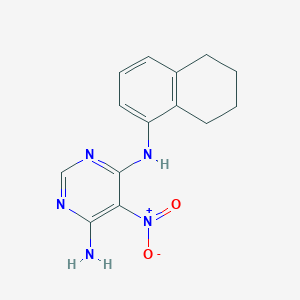

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex, with the potential for various conformations. For example, in similar compounds, the pyrimidine ring can be inclined at significant angles relative to other aromatic rings, such as benzene, indicating a folded conformation stabilized by intramolecular hydrogen bonding . This suggests that the molecule of interest may also exhibit a folded conformation, which could influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the acetamide moiety, which can participate in nucleophilic substitution reactions or act as a hydrogen bond donor or acceptor. The pyrimidine ring itself can undergo various reactions, such as halogenation, alkylation, or condensation with other reagents, to form more complex structures or introduce additional functional groups that can modulate the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple aromatic systems would likely result in significant hydrophobic character, while the acetamide group could contribute to solubility in polar solvents due to its potential for hydrogen bonding. The compound's melting point, solubility, and stability would be determined by its precise structural conformation and the nature of its substituents. The intramolecular hydrogen bonding observed in related compounds suggests that the compound may have a relatively high melting point and may exhibit polymorphism .

Scientific Research Applications

Crystal Structure Analysis

- Subasri et al. (2016) investigated the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting their folded conformation and intramolecular hydrogen bonding which stabilizes the structure (Subasri et al., 2016).

Synthesis and Antimicrobial Activity

- Hossan et al. (2012) detailed the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid. These compounds showed significant antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (Hossan et al., 2012).

Antitumor Activity

- Gangjee et al. (2009) described the design and synthesis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing their potential as antitumor agents (Gangjee et al., 2009).

Inhibition of Biological Targets

- Another study by Gangjee et al. (2005) focused on the synthesis of classical antifolates as dual inhibitors of dihydrofolate reductase and thymidylate synthase, indicating the versatility of pyrimidine derivatives in targeting cancer cells (Gangjee et al., 2005).

Safety And Hazards

The specific safety and hazard information for this compound is not provided in the search results. It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for research involving this compound are not provided in the search results. It’s likely that the future directions are specific to the research context in which this compound is used.

Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.

properties

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-12-5-17(23)21(11-20-12)10-16(22)19-8-13-6-14(9-18-7-13)15-3-2-4-24-15/h2-7,9,11H,8,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTYZDHUXDVYMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2546189.png)

![N~1~-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1(6H)-pyridazinyl]acetamide](/img/structure/B2546202.png)

![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2546206.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2546209.png)

![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546210.png)